molecular formula C7H8ClN3O2 B2909767 Ethyl 2-amino-6-chloropyrimidine-4-carboxylate CAS No. 1240603-23-9

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate

Cat. No.: B2909767
CAS No.: 1240603-23-9
M. Wt: 201.61
InChI Key: XBFBLFCFZNOEKJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate (CAS: Not explicitly provided; molecular formula inferred as C₇H₇ClN₃O₂) is a pyrimidine derivative characterized by a chlorine atom at position 6, an amino group at position 2, and an ethyl carboxylate ester at position 2. Pyrimidine derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of antiviral, anticancer, and antimicrobial agents. The presence of electron-withdrawing (chloro) and electron-donating (amino) groups on the pyrimidine ring enhances its reactivity in cross-coupling reactions, making it a versatile building block for functionalized heterocycles .

Properties

IUPAC Name

ethyl 2-amino-6-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFBLFCFZNOEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-chloropyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate is a pyrimidine derivative with an ethyl ester group, an amino group, and a chlorine atom attached to the pyrimidine ring. It has the molecular formula C₇H₈ClN₂O₂ and a molecular weight of approximately 201.61 g/mol. This compound has potential applications in agricultural science and medicinal chemistry because of its structural properties and biological activity.

Scientific Research Applications

  • Medicinal Chemistry this compound is used in medicinal chemistry because of its biological activities. Studies are being conducted on its interactions with biological systems to explore its therapeutic potential.
  • Agricultural Science This compound is also used in agricultural science.
  • Synthesis of Related Compounds this compound is significant in the synthesis of related compounds and in modifying biological activity. It can be used to synthesize ethyl pyrimidine-quinolincarboxylates .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Mthis compoundMethyl instead of ethylPotential use as a nitrification inhibitor
Ethyl 5-amino-2-chloropyrimidine-4-carboxylateAmino group at position 5Different biological activity profile
Ethyl 2-chloropyrimidine-4-carboxylateLacks amino groupLess biological activity compared to ethyl 2-amino compound

The positioning of functional groups in this compound gives it unique reactivity and biological properties, differentiating it from similar compounds.

Synthesis Methods
Several documented synthesis methods for this compound exist:

  • The heating of ethyl 5-amino-2-chloropyrimidine-4-carboxylate with ammonia in ethanol yields amide . The amide then reacts with triethyl orthoformate or with diethoxymethyl acetate to produce a cyclization product .
  • The use of this compound in the synthesis of pyrimidine derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-amino-6-chloropyrimidine-4-carboxylate with six analogous pyrimidine derivatives, focusing on structural variations, physicochemical properties, and reactivity.

Substituent Position Isomer: Ethyl 6-amino-5-chloropyrimidine-4-carboxylate

  • Structure: Chlorine at position 5, amino at position 6 (vs. 2-amino-6-chloro in the target compound).
  • Molecular Formula : C₇H₈ClN₃O₂ (MW: 201.61 g/mol) .
  • The amino group at position 6 could influence hydrogen-bonding interactions in biological systems differently compared to position 2.

Methyl-Substituted Analog: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

  • Structure : Methyl group at position 6 instead of chlorine.
  • Molecular Formula : C₈H₁₁N₃O₂ (MW: 181.19 g/mol) .
  • Key Differences :
    • The methyl group is electron-donating, reducing electrophilicity at position 6 compared to chloro. This diminishes reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
    • Increased hydrophobicity may improve membrane permeability in drug design.

Trifluoromethyl-Substituted Derivative: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

  • Structure: Trifluoromethyl (CF₃) at position 2, amino at position 6.
  • Molecular Formula : C₈H₈F₃N₃O₂ (MW: 259.17 g/mol) .
  • Key Differences :
    • The CF₃ group introduces strong electron-withdrawing effects, increasing ring electrophilicity but creating steric bulk that may hinder reactions at position 2.
    • Enhanced metabolic stability in pharmaceuticals due to fluorine’s resistance to oxidation.

Aryl-Substituted Derivative: Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate

  • Structure: 4-Chlorophenyl at position 2, amino at position 6, chlorine at position 5.
  • Molecular Formula : C₁₃H₁₀Cl₂N₃O₂ (MW: 326.15 g/mol) .
  • Dual chlorine substituents (positions 5 and aryl) may enhance halogen-bonding interactions in target proteins.

Acetate-Substituted Analog: Ethyl 2-(6-chloro-4-pyrimidinyl)acetate

  • Structure: Acetate side chain at position 2 instead of amino.
  • Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62 g/mol) .
  • Key Differences: Lack of amino group reduces hydrogen-bonding capacity, altering solubility and bioactivity. The acetate moiety allows for further derivatization via hydrolysis to carboxylic acids.

Chromenyl-Substituted Derivative: Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)pyrimidine-5-carboxylate

  • Structure : Chromen-4-one at position 4, methyl at position 6.
  • Molecular Formula : C₁₈H₁₆N₂O₅ (MW: 340.34 g/mol) .
  • Reduced electrophilicity due to electron-rich chromenone system.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound 2-NH₂, 6-Cl, 4-COOEt C₇H₇ClN₃O₂ ~198.61 (estimated) Cross-coupling reactions, antiviral agents
Ethyl 6-amino-5-chloropyrimidine-4-carboxylate 6-NH₂, 5-Cl, 4-COOEt C₇H₈ClN₃O₂ 201.61 NAS reactions, kinase inhibitors
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate 2-NH₂, 6-CH₃, 4-COOEt C₈H₁₁N₃O₂ 181.19 Hydrophobic drug scaffolds
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate 6-NH₂, 2-CF₃, 4-COOEt C₈H₈F₃N₃O₂ 259.17 Metabolic-stable prodrugs
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate 6-NH₂, 5-Cl, 2-(4-ClPh), 4-COOEt C₁₃H₁₀Cl₂N₃O₂ 326.15 Dual halogen-bonding motifs

Biological Activity

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate is a pyrimidine derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in antiviral, anti-inflammatory, and anticancer therapies. Below is a detailed overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8ClN2O2C_7H_8ClN_2O_2 and a molecular weight of approximately 201.61 g/mol. The structure includes an ethyl ester group, an amino group, and a chlorine atom at specific positions on the pyrimidine ring, contributing to its unique reactivity and biological properties.

1. Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. It has been studied for its effectiveness against various viruses, including the Newcastle disease virus. Compounds with structural similarities have shown efficacy comparable to well-known antiviral agents like Ribavirin.

2. Anti-inflammatory Activity

Pyrimidine derivatives, including this compound, have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. In vitro studies have shown that similar compounds can suppress COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs .

3. Anticancer Potential

The compound's potential as an anticancer agent is notable due to its interaction with various biological targets involved in cancer progression. Specifically, it has been observed to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in signaling pathways related to immune responses and cancer cell proliferation.

Synthesis Methods

Several synthesis methods for this compound have been documented:

  • Multi-step Organic Reactions : The synthesis typically involves protecting groups for amines followed by reactions with chlorinated pyrimidines under controlled conditions.
  • Key Reaction Steps : These may include nucleophilic substitutions and cyclization reactions that enhance the yield and purity of the final compound .

Table of Biological Activities

Activity Type Description Reference
AntiviralEffective against Newcastle disease virus; comparable to Ribavirin
Anti-inflammatoryInhibits COX-2 with IC50 values similar to celecoxib
AnticancerInhibits Bruton's tyrosine kinase; potential for modulating cancer pathways

Case Studies

  • Antiviral Efficacy : A study demonstrated that derivatives of ethyl 2-amino-6-chloropyrimidine exhibited significant antiviral activity in vitro against various viral strains, suggesting a mechanism involving interference with viral replication pathways.
  • Anti-inflammatory Mechanism : In animal models, compounds similar to ethyl 2-amino-6-chloropyrimidine showed reduced inflammation markers in carrageenan-induced paw edema assays, indicating their potential as therapeutic agents for inflammatory diseases .
  • Cancer Research : Investigations into the compound's effects on cancer cell lines revealed its ability to induce apoptosis in malignant cells while sparing normal cells, highlighting its selective cytotoxicity.

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